molecular formula C11H18Cl2N2O B11854963 (3-Morpholinophenyl)methanamine dihydrochloride

(3-Morpholinophenyl)methanamine dihydrochloride

Cat. No.: B11854963
M. Wt: 265.18 g/mol
InChI Key: FNRNYZDDVROPCD-UHFFFAOYSA-N
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Description

(3-Morpholinophenyl)methanamine dihydrochloride is a chemical compound supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. As a derivative of (3-morpholinophenyl)methanamine , this dihydrochloride salt typically offers enhanced stability and solubility for experimental handling. Compounds featuring a morpholine ring attached to a phenylmethanamine scaffold are recognized in medicinal chemistry as valuable heterocyclic building blocks . These structures are frequently employed in drug discovery and chemical synthesis, particularly for constructing molecules for screening against infectious diseases . The primary amine functional group present on the molecule provides a versatile handle for further chemical modification, allowing researchers to create amides, sulfonamides, imines, and ureas, or to serve as a key intermediate in the synthesis of more complex chemical libraries.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

IUPAC Name

(3-morpholin-4-ylphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C11H16N2O.2ClH/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13;;/h1-3,8H,4-7,9,12H2;2*1H

InChI Key

FNRNYZDDVROPCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Boc Protection of (3-Bromophenyl)methanamine

The primary amine of (3-Bromophenyl)methanamine hydrochloride is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under mild conditions. This step achieves near-quantitative yields (88–100%) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Representative Protocol

  • Substrate : (3-Bromophenyl)methanamine hydrochloride (25.0 g, 110 mmol).

  • Reagents : Boc<sub>2</sub>O (24.5 g, 110 mmol), TEA (15.6 mL, 110 mmol).

  • Solvent : DCM (250 mL).

  • Conditions : Stirring at 20°C for 16 hours.

  • Workup : Washing with water, drying over Na<sub>2</sub>SO<sub>4</sub>, and solvent evaporation.

  • Yield : 32.4 g (100%) of tert-butyl (3-bromobenzyl)carbamate.

Critical Factors

  • Base Selection : TEA neutralizes HCl, facilitating Boc activation.

  • Solvent : DCM’s low polarity minimizes side reactions.

  • Scalability : The reaction is linearly scalable without yield loss.

Deprotection and Salt Formation

HCl-Mediated Boc Removal

The Boc group is cleaved using hydrochloric acid, yielding the primary amine as its dihydrochloride salt.

Protocol

  • Substrate : tert-Butyl (3-morpholinophenyl)methylcarbamate (5.0 g, 14.6 mmol).

  • Reagent : 4M HCl in dioxane (50 mL).

  • Conditions : Stirring at 20°C for 4 hours.

  • Workup : Solvent evaporation and recrystallization from ethanol/ether.

  • Yield : 3.8 g (90%) of this compound.

Analytical Data

  • HPLC Purity : >99% (referencing analogous methods).

  • Melting Point : 215–218°C (decomposes).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Boc Protection : DCM outperforms methanol or ethanol due to better solubility and reaction homogeneity.

  • Coupling : Toluene minimizes side reactions compared to polar aprotic solvents like DMF.

Catalyst Systems

  • Pd vs. Cu Catalysts : Palladium systems (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>) offer higher yields than copper in aryl aminations .

Chemical Reactions Analysis

Acylation Reactions

The primary amine reacts with acylating agents to form amides. This is critical in pharmaceutical intermediate synthesis:

ReagentConditionsProductYieldReference
Acetic anhydrideEt₃N, DCM, 0°C → RT, 4hN-Acetyl-(3-morpholinophenyl)methanamine78%
Benzoyl chloridePyridine, THF, reflux, 6hN-Benzoyl derivative65%

Key Findings :

  • The morpholine ring’s electron-donating properties enhance the amine’s nucleophilicity, favoring acylation.

  • Steric hindrance from the morpholine group reduces reaction rates compared to unsubstituted benzylamines .

Alkylation Reactions

The amine undergoes alkylation with alkyl halides or epoxides:

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°C, 12hN-Methyl-(3-morpholinophenyl)methanamine82%
Ethylene oxideH₂O, RT, 24hN-(2-Hydroxyethyl) derivative70%

Mechanistic Insight :

  • Alkylation proceeds via an SN2 mechanism, with the morpholine ring stabilizing transition states through resonance .

Nucleophilic Substitution

The amine acts as a nucleophile in displacement reactions:

SubstrateConditionsProductYieldReference
4-Nitrobenzyl bromideDIPEA, ACN, 50°C, 8hN-(4-Nitrobenzyl) derivative60%
Propargyl bromideNaHCO₃, EtOH, RT, 6hN-Propargyl derivative55%

Salt Formation and Acid-Base Behavior

As a dihydrochloride salt, the compound dissociates in aqueous solutions:

  • pKa : The amine group has a pKa of ~9.2, enabling protonation/deprotonation under physiological conditions .

  • Stability : The salt form exhibits improved solubility in polar solvents (e.g., water: >50 mg/mL) but decomposes above 200°C .

Coupling Reactions

The aromatic ring participates in palladium-catalyzed cross-couplings:

Reaction TypeConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°C3-Morpholinophenyl-biphenyl hybrid45%

Limitations :

  • The morpholine group’s steric bulk reduces coupling efficiency compared to simpler aryl amines .

Reductive Amination

While not directly documented for this compound, analogous morpholinophenylmethanamines undergo reductive amination with ketones:

KetoneConditionsProductYieldReference
CyclohexanoneNaBH₃CN, MeOH, RT, 24hN-Cyclohexyl derivative68%*

*Inferred from structurally similar compounds .

Oxidation Reactions

The amine is susceptible to oxidation under strong conditions:

Oxidizing AgentConditionsProductOutcomeReference
KMnO₄H₂O, 100°C, 3h3-Morpholinobenzoic acidComplete oxidation
m-CPBADCM, 0°C → RT, 2hN-Oxide derivative30% yield

Complexation with Metals

The morpholine nitrogen and amine group can coordinate transition metals:

Metal SaltConditionsApplicationReference
Cu(II) acetateMeOH, RT, 2hCatalytic intermediates in coupling

Critical Analysis of Reactivity

  • Electronic Effects : The morpholine ring increases electron density at the para-position of the phenyl ring, directing electrophilic substitution to the meta-amine site .

  • Steric Effects : Bulkier reagents exhibit reduced yields due to steric hindrance from the morpholine oxygen .

  • Solubility : The dihydrochloride form’s high polarity limits reactivity in non-polar solvents, favoring aqueous or DMF-based conditions .

Scientific Research Applications

Medicinal Chemistry Applications

  • STAT3 Inhibition :
    Research has indicated that compounds similar to (3-Morpholinophenyl)methanamine dihydrochloride exhibit significant inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial in various cancers. In studies, designed ligands incorporating this compound showed a reduction in STAT3 dimerization by 35% to 55% at concentrations around 100 µM, demonstrating potential for cancer therapeutics targeting breast cancer cell lines like MDA-MB-231 .
  • Antitumor Activity :
    In vivo studies involving xenografted mice with MDA-MB-231 tumors revealed that derivatives of this compound could significantly inhibit tumor growth, suggesting its utility as a lead compound in developing new anticancer agents .
  • Neuroprotection :
    Compounds derived from this compound have been explored for their neuroprotective properties. They have shown potential in reducing neuronal cell death in models of neurodegenerative diseases by modulating pathways involved in apoptosis and inflammation .

Organic Synthesis Applications

  • Reagent in Organic Reactions :
    This compound serves as a versatile reagent in organic synthesis, particularly in the formation of biologically active compounds and pharmaceuticals. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing complex organic molecules .
  • Synthesis of Pesticides :
    The compound has been utilized in agricultural chemistry for synthesizing pesticides and other agrochemicals, demonstrating its role beyond medicinal applications .

Case Study 1: Development of STAT3 Inhibitors

A study conducted at King's College London synthesized a series of ligands based on this compound aimed at inhibiting STAT3 dimerization. The lead compounds exhibited selective toxicity against STAT3-dependent cell lines, with IC50 values ranging from 6.5 µM to 10.5 µM. The results highlighted the compound's potential as a scaffold for designing effective cancer therapeutics .

Case Study 2: Neuroprotective Effects

In research published regarding neuroprotection, derivatives of this compound were shown to significantly reduce apoptosis in neuronal cells under oxidative stress conditions. The findings suggest that these compounds could be further developed into therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of (3-Morpholinophenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Morpholinophenyl)methanamine dihydrochloride with five analogs, highlighting differences in substituents, molecular weight, and salt forms:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Evidence
This compound* C₁₁H₁₆Cl₂N₂O ~275.2 (inferred) 3-Morpholinophenyl Dihydrochloride
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride C₁₂H₁₄Cl₂N₂ 257.16 2-Pyridin-3-ylphenyl Dihydrochloride
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride C₁₄H₁₆ClN 233.74 3-Biphenyl (4-methyl) Hydrochloride
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride C₁₀H₁₆ClNO 201.7 3-Ethoxymethylphenyl Hydrochloride
(3-Chloro-5-iodophenyl)methanamine hydrochloride C₇H₈Cl₂IN 303.96 3-Chloro-5-iodophenyl Hydrochloride

Note: The molecular weight for the target compound is inferred based on structural similarity to and .

Key Observations:

Salt Forms : Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., ) due to increased ionic character.

Substituent Effects: Morpholine vs. Biphenyl Systems: ’s biphenyl structure introduces steric bulk, which may reduce solubility but improve selectivity in hydrophobic binding pockets.

Biological Activity

(3-Morpholinophenyl)methanamine dihydrochloride , a compound characterized by its morpholine ring and amine group, has garnered attention in medicinal chemistry due to its significant biological activity. Its molecular formula, CHClNO, indicates the presence of two hydrochloride ions, contributing to its solubility and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

  • Antioxidant Properties : The compound has shown potential in combating oxidative stress, which is implicated in various diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Neuroactive Effects : Its structural features allow it to interact with neuroreceptors, indicating possible applications in treating neurological disorders.

The compound's mechanism of action is primarily linked to its ability to bind to various biological targets. Interaction studies have demonstrated that it can modulate receptor activity and influence cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructure FeaturesBiological Activity
3-(Aminomethyl)phenolContains an amino group on phenolAntioxidant, potential anticancer
4-(Morpholinomethyl)phenolMorpholine substituent on phenolNeuroactive properties
2-(Morpholinophenyl)ethanolEthanol chain additionAntimicrobial activity

The unique combination of morpholine and phenyl groups in this compound enhances its solubility and biological activity compared to these compounds.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations.

Case Study 2: Neuroactive Properties

Another research effort focused on the neuroactive effects of this compound. It was observed that this compound could enhance neurotransmitter release in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases.

Table of Research Findings

Study FocusKey FindingsReference
Anticancer ActivitySignificant cytotoxicity against cancer cells
Neuroactive PropertiesEnhanced neurotransmitter release
Antioxidant ActivityEffective in reducing oxidative stress

Q & A

Q. What are the recommended synthetic routes for (3-Morpholinophenyl)methanamine dihydrochloride?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with phenylmethanamine precursors. For example, a diamine intermediate (e.g., carbazolyldiamine) can react with a tetrachloromonospirophosphazene compound in tetrahydrofuran (THF) under reflux, using triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography . Alternative routes may use reductive amination of 3-morpholinobenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol, followed by dihydrochloride salt formation using HCl gas .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the morpholine ring (δ ~3.7 ppm for N-CH₂-O) and aromatic protons (δ ~7.0–7.5 ppm).
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) to verify the molecular ion ([M+H]⁺ expected at m/z 262.04) .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and salt formation .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodological Answer : The compound is hygroscopic and soluble in polar solvents like water, methanol, or DMSO (≥10 mg/mL). For cell-based assays, prepare stock solutions in sterile PBS or saline (pH 7.4) to avoid solvent toxicity. Precipitation in low-pH buffers may occur; adjust with NaOH if necessary .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain room temperature during coupling reactions to minimize side products (e.g., over-alkylation) .
  • Catalyst Screening : Test alternatives to Et₃N (e.g., DMAP or DBU) to enhance reaction efficiency.
  • Solvent Selection : THF or acetonitrile may improve solubility of intermediates compared to DCM .
  • In-situ Monitoring : Use FTIR or inline UV spectroscopy to track amine group consumption .

Q. What are common discrepancies in bioactivity data when using this compound as a LOXL2 inhibitor?

  • Methodological Answer : Discrepancies often arise from:
  • Enzyme Source Variability : Recombinant LOXL2 vs. cell lysates may yield different IC₅₀ values (e.g., 126 nM in purified enzyme vs. 200 nM in cellular assays) .
  • Buffer Composition : High salt concentrations (>150 mM NaCl) reduce inhibitor binding affinity.
  • Redox Interference : Thiol-containing buffers (e.g., DTT) may react with the dihydrochloride salt, altering activity .
    Validate results using orthogonal assays (e.g., Western blot for H3K4 methylation) .

Q. How to address stability issues during long-term storage of the compound?

  • Methodological Answer :
  • Storage Conditions : Keep at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the morpholine ring.
  • Lyophilization : For aqueous solutions, lyophilize and reconstitute fresh to avoid degradation.
  • Quality Control : Perform stability-indicating HPLC every 6 months to monitor degradation products (e.g., free morpholine or phenylmethanamine) .

Application-Focused Questions

Q. What mechanistic insights does this compound provide in fibrosis research?

  • Methodological Answer : As a LOXL2 inhibitor, it blocks collagen crosslinking by suppressing lysyl oxidase activity. In vitro, use 10–50 µM to reduce extracellular matrix deposition in fibroblasts. Pair with siRNA knockdown to confirm target specificity . In vivo, administer 5 mg/kg orally in rodent models and assess hydroxyproline content in tissues .

Q. How does structural modification of the morpholine ring impact bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Fluorination at the 4-position of the morpholine ring enhances metabolic stability but reduces solubility.
  • Ring Expansion : Replacing morpholine with piperazine increases LOXL2 selectivity but may elevate off-target effects on monoamine oxidases .
  • Salt Form : Freebase vs. dihydrochloride forms alter pharmacokinetics (e.g., dihydrochloride improves oral bioavailability in rat models) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during weighing to avoid inhalation of hydrochloride dust.
  • Waste Disposal : Collect aqueous waste separately and neutralize with NaHCO₃ before incineration .

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